N-[2-(1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine
Overview
Description
N-[2-(1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine is a chemical compound with a complex structure that includes a benzodiazole ring fused to a phenylethylidene group, and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine typically involves the reaction of 1H-1,3-benzodiazole-2-carbaldehyde with phenylethylideneamine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to remove any impurities and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[2-(1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-[2-(1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine is studied for its potential biological activities. It may be used as a probe to investigate biological processes or as a precursor for the development of bioactive compounds.
Medicine: In the field of medicine, this compound is explored for its therapeutic potential. It may be used in the development of new drugs or as a lead compound for drug discovery.
Industry: In industry, this compound can be utilized in the production of various chemical products, including pharmaceuticals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which N-[2-(1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxylamine group can act as a nucleophile, reacting with electrophilic centers in biological molecules. The benzodiazole ring may interact with enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide
N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide
N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine
Uniqueness: N-[2-(1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
(NZ)-N-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-18-14(11-6-2-1-3-7-11)10-15-16-12-8-4-5-9-13(12)17-15/h1-9,19H,10H2,(H,16,17)/b18-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHSLWUPHSLIJT-JXAWBTAJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/CC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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